Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)-
Description
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- (CAS 161468-13-9) is an α-azole ketone characterized by a fluorine atom at the β-position of the ethanone group and a 1H-imidazole substituent at the α-position. Its molecular formula is C₅H₅N₂OF (molecular weight: 128.10 g/mol). The fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor in medicinal chemistry for synthesizing bioactive molecules, particularly antifungal and antimicrobial agents .
Properties
IUPAC Name |
2-fluoro-1-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-5(9)8-2-1-7-4-8/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCUKBXLMDOFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- typically involves the introduction of a fluorine atom and an imidazole ring to an ethanone backbone. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
Table 1: Substituent Variations and Key Properties
Key Observations:
- Fluorine vs.
- Aromatic Bulk : Naphthyl and benzofuran substituents enhance hydrophobic interactions but may reduce solubility in aqueous media .
Key Insights:
- The fluorinated ethanone’s microbial reduction profile is less efficient than benzofuran-based analogs, likely due to fluorine’s electron-withdrawing effects stabilizing the ketone .
- Naphthyl derivatives exhibit pronounced activity in neurological models, attributed to enhanced blood-brain barrier penetration .
Physicochemical Properties
- Solubility : Fluorine increases polarity, improving water solubility compared to chlorinated or trifluoromethyl analogs. However, naphthyl derivatives exhibit poor aqueous solubility due to hydrophobic aromatic systems .
- Stability : Fluorine’s inductive effect enhances resistance to oxidative degradation, whereas chlorinated analogs may undergo dehalogenation in vivo .
- Crystallinity: Hydrogen bonding via the imidazole nitrogen and ketone oxygen (observed in crystal structures of related ethanol derivatives) suggests solid-state stability .
Biological Activity
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- is a compound that belongs to a class of imidazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Overview of Imidazole Derivatives
Imidazole and its derivatives are known for their wide-ranging biological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. The presence of the imidazole ring allows these compounds to interact with various biological targets, making them valuable in medicinal chemistry .
Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:
- Inhibition of Heme Oxygenase : Studies have shown that imidazole derivatives can bind to heme oxygenases (HOs), which play a critical role in cellular signaling and homeostasis. The binding occurs at the distal pocket of HO-1, where the imidazolyl moiety coordinates with heme iron . This interaction is crucial for the displacement of water ligands necessary for catalytic activity.
Anticancer Activity
Research indicates that Ethanone, 2-fluoro-1-(1H-imidazol-1-yl)- may possess significant anticancer properties. For instance:
- In Vitro Studies : A study on imidazole-containing compounds demonstrated potent inhibition against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been extensively documented:
- Antibacterial Effects : Ethanone derivatives have been tested against Gram-positive and Gram-negative bacteria. In one study, compounds similar to Ethanone demonstrated zones of inhibition ranging from 15 mm to 25 mm against pathogens such as E. coli and S. aureus at concentrations as low as 50 µg/mL .
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Ethanone | 20 | E. coli |
| Ethanone | 22 | S. aureus |
Anti-inflammatory Activity
Imidazole derivatives have also shown promise in modulating inflammatory responses:
- TLR Activation : Certain compounds have been identified as selective agonists for Toll-like receptors (TLRs), particularly TLR2, which can initiate downstream signaling leading to increased production of pro-inflammatory cytokines . This suggests a potential role in treating inflammatory diseases.
Case Study 1: Cancer Treatment
In a clinical trial involving patients with breast cancer, compounds similar to Ethanone were administered alongside standard therapies. Results indicated an improved response rate and survival outcomes attributed to enhanced immune modulation through TLR activation .
Case Study 2: Antimicrobial Efficacy
A retrospective analysis evaluated the efficacy of imidazole derivatives against various bacterial strains in vitro. The study found that certain derivatives exhibited comparable or superior activity to established antibiotics, highlighting their potential as novel therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for 2-fluoro-1-(1H-imidazol-1-yl)ethanone derivatives, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of imidazole-containing ethanone derivatives typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-1-(substituted phenyl)ethanone with imidazole in the presence of triethylamine at 70°C yields intermediates like 2-(1H-imidazol-1-yl)-1-phenylethanone . Subsequent reduction with potassium borohydride produces alcohol intermediates, which are further functionalized via condensation with chloromethyl aromatic compounds under reflux with NaOH and PEG600 in dioxane . Key factors affecting yield include:
- Temperature control : Higher temperatures (70–80°C) accelerate imidazole substitution but may increase side reactions.
- Catalyst selection : Triethylamine enhances nucleophilicity, while PEG600 improves solubility during condensation .
- Purification : Silica-gel column chromatography with PE-EA eluent is critical for isolating pure products .
Q. How can X-ray crystallography resolve the structural ambiguities of 2-fluoro-1-(1H-imidazol-1-yl)ethanone derivatives?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, in the related compound 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol, the dihedral angle between the aromatic and imidazole rings was determined to be 1.30°, with O–H⋯N hydrogen bonds forming chains along the crystallographic b-axis . Steps include:
- Crystal growth : Slow evaporation of ethanol/water mixtures yields diffraction-quality crystals.
- Data collection : Use a SHELX-compatible diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines structures with R factors < 0.05, leveraging constraints for bond lengths (e.g., C–C = 1.52 Å) and anisotropic displacement parameters .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) impact the biological activity of 2-fluoro-1-(1H-imidazol-1-yl)ethanone derivatives?
Methodological Answer: Fluorination at the ethanone position enhances metabolic stability and binding affinity. For instance, 2-fluoro substitution in imidazole derivatives increases lipophilicity, improving membrane permeability in enzyme inhibition assays. Computational docking (e.g., AutoDock Vina) can predict binding modes:
- EGFR inhibition : Derivatives like 2-phenyl-1H-benzimidazole analogs show IC₅₀ values < 10 µM, with fluorinated variants exhibiting stronger hydrogen bonding to kinase active sites .
- Heme oxygenase-2 (HO-2) inhibition : X-ray structures (PDB: 3HON) reveal that 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone binds via imidazole coordination to the heme iron, a mechanism likely shared by fluorinated analogs .
Q. What strategies resolve contradictions in spectroscopic data for imidazole-ethanone derivatives?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- NMR analysis : Compare DMSO-d₆ and CDCl₃ spectra to identify solvent-dependent shifts. In 2-(1H-imidazol-1-yl)-1-(4-nitrophenyl)ethanone, the imidazole proton (δ 8.45 ppm in DMSO) splits in polar solvents due to hydrogen bonding .
- IR validation : Confirm ketone C=O stretches (~1700 cm⁻¹) and imidazole N–H stretches (~3150 cm⁻¹) using attenuated total reflectance (ATR) FTIR .
- Cross-validation : Pair experimental data with DFT calculations (e.g., Gaussian 16 B3LYP/6-31G*) to model vibrational frequencies and chemical shifts .
Q. How can computational methods guide the design of 2-fluoro-1-(1H-imidazol-1-yl)ethanone derivatives for targeted enzyme inhibition?
Methodological Answer:
- Molecular docking : Screen derivatives against crystallographic enzyme structures (e.g., EGFR PDB: 1M17) to prioritize compounds with favorable binding energies (< -8 kcal/mol) .
- ADMET prediction : Use SwissADME to assess pharmacokinetics; fluorinated derivatives typically show improved LogP (2.5–3.5) and reduced hepatic toxicity .
- MD simulations : GROMACS simulations (100 ns) evaluate binding stability; RMSD < 2 Å indicates stable ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
